![molecular formula C9H13N5O B1475732 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine CAS No. 2098041-98-4](/img/structure/B1475732.png)
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Vue d'ensemble
Description
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine, also known as “Methylmethanamine”, is a novel compound that has been recently discovered and studied in the scientific community. This compound is a member of the pyridazinone class, which is a type of heterocyclic compound that contains a nitrogen atom in a ring structure. It has been found to have a variety of potential applications in scientific research and is currently being studied for its potential use in a wide range of experiments.
Applications De Recherche Scientifique
Anticancer Activity
The core structure of triazolopyridazine derivatives has been explored for its potential in cancer treatment. These compounds can act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation. For instance, certain derivatives have shown inhibitory activities against c-Met/VEGFR-2 kinases, which play a crucial role in tumor growth and metastasis . The ability to inhibit these kinases can lead to the development of novel anticancer therapies.
Antimicrobial Properties
Triazolopyridazine compounds have also been investigated for their antimicrobial properties. They can serve as potent agents against a variety of bacterial and fungal pathogens. This is particularly important in the context of rising antibiotic resistance, where new classes of antimicrobials are urgently needed .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of triazolopyridazine derivatives makes them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of enzymatic pathways that trigger inflammation and pain .
Antioxidant Effects
Oxidative stress is a common pathway leading to various chronic diseases. Triazolopyridazine derivatives have shown antioxidant properties, which could be harnessed to combat oxidative damage in cells, potentially preventing or ameliorating conditions like neurodegenerative diseases .
Enzyme Inhibition
These compounds have been studied for their role as enzyme inhibitors. They can target a range of enzymes, such as carbonic anhydrase, cholinesterase, and phosphatase, which are involved in various physiological processes. Inhibiting these enzymes can have therapeutic applications in diseases where these enzymes are dysregulated .
Antidepressant and Antipsychotic Applications
The structural features of triazolopyridazine derivatives allow them to interact with central nervous system receptors, providing potential applications as antidepressants and antipsychotics. This interaction can lead to the modulation of neurotransmitter systems implicated in mood disorders and psychosis .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific targets and pathways it affects.
Propriétés
IUPAC Name |
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXRDCHAIKQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



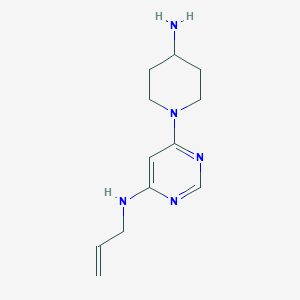
![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)
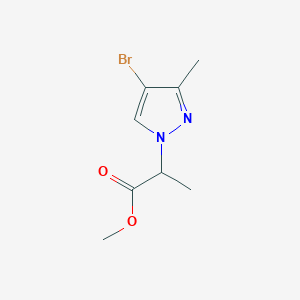


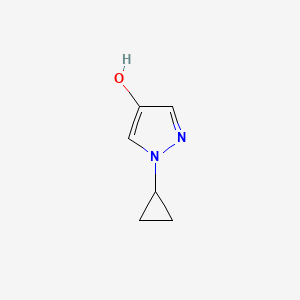

![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)
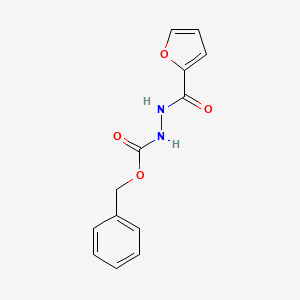
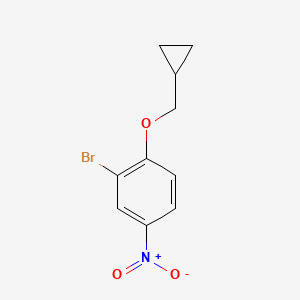

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)
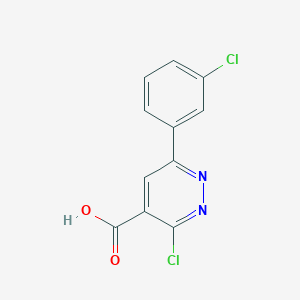
![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)